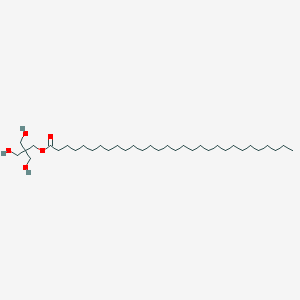
3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C16H15N3O2 and a molecular weight of 281.3092 g/mol This compound is known for its unique structure, which includes two 4-aminophenyl groups attached to a pyrrolidine-2,5-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine-2,5-dione under specific conditions. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride, to convert the nitro groups to amino groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can produce various substituted pyrrolidine-2,5-dione derivatives .
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly for P450 aromatase.
Medicine: Its derivatives have shown promise as potential therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of P450 aromatase, preventing the enzyme from catalyzing its normal reactions . This inhibition can lead to a decrease in the production of certain hormones, which may have therapeutic benefits in conditions like breast cancer.
類似化合物との比較
Similar Compounds
Some compounds similar to 3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione include:
- 3-(4-aminophenyl)pyrrolidine-2,5-dione
- 3-(prop-2-enyl)pyrrolidine-2,5-dione
- 3-(prop-2-ynyl)pyrrolidine-2,5-dione
Uniqueness
What sets this compound apart from these similar compounds is its dual 4-aminophenyl groups, which can enhance its binding affinity and specificity for certain molecular targets.
特性
分子式 |
C16H15N3O2 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC名 |
3,3-bis(4-aminophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H15N3O2/c17-12-5-1-10(2-6-12)16(9-14(20)19-15(16)21)11-3-7-13(18)8-4-11/h1-8H,9,17-18H2,(H,19,20,21) |
InChIキー |
CTKIAAROXPQAOW-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC(=O)C1(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


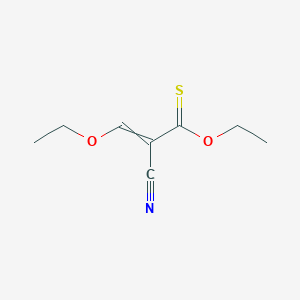
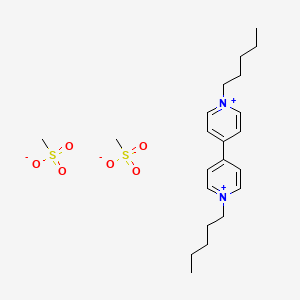
dimethylsilane](/img/structure/B14359973.png)
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)
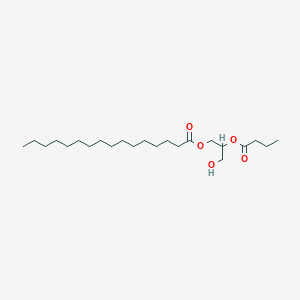
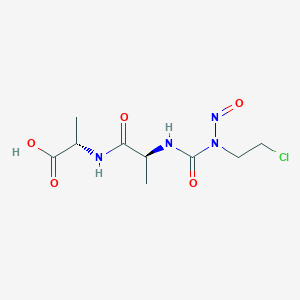
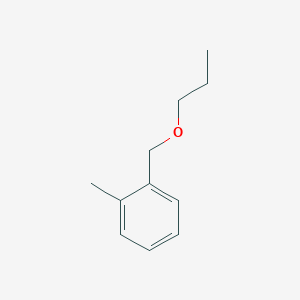
![7-(Phenylsulfanyl)bicyclo[2.2.1]heptane](/img/structure/B14359996.png)
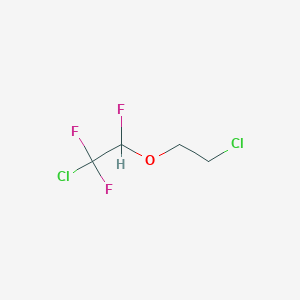
![1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene](/img/structure/B14360003.png)
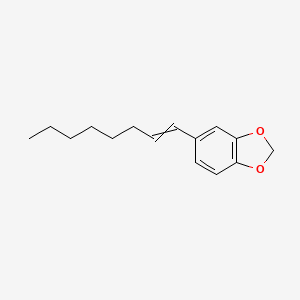
![Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate](/img/structure/B14360017.png)
![Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14360022.png)
